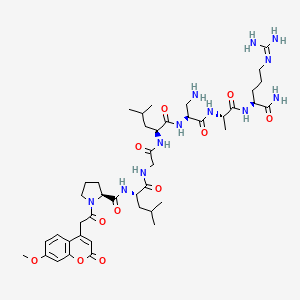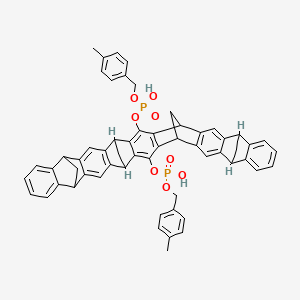
Taurolithocholic acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurolithocholic acid-d4 is a deuterium-labeled form of taurolithocholic acid, a taurine-conjugated bile acid. This compound is primarily used as an internal standard in mass spectrometry for the quantification of taurolithocholic acid. The deuterium labeling allows for precise tracking and measurement in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid-d4 involves the deuteration of taurolithocholic acidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The production is carried out under stringent quality control measures to ensure consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Taurolithocholic acid-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the reduction of specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
Taurolithocholic acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids.
Biology: Employed in studies involving bile acid metabolism and transport.
Medicine: Used in research related to liver diseases and cholestasis.
Industry: Utilized in the development of pharmaceuticals and diagnostic assays
Mecanismo De Acción
Taurolithocholic acid-d4 exerts its effects by interacting with specific molecular targets and pathways. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and -7 in certain cell lines, leading to apoptosis. It also interacts with bile acid receptors and transporters, influencing bile acid metabolism and transport .
Comparación Con Compuestos Similares
Similar Compounds
Taurocholic acid: Another taurine-conjugated bile acid with similar properties but without deuterium labeling.
Lithocholic acid: A secondary bile acid that is not conjugated with taurine.
Tauroursodeoxycholic acid: A taurine-conjugated bile acid with different biological effects.
Uniqueness
Taurolithocholic acid-d4 is unique due to its deuterium labeling, which allows for precise quantification and tracking in biochemical assays. This feature makes it particularly valuable in research applications where accurate measurement of bile acids is crucial .
Propiedades
Fórmula molecular |
C26H45NO5S |
|---|---|
Peso molecular |
487.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2 |
Clave InChI |
QBYUNVOYXHFVKC-UUHPZZFPSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


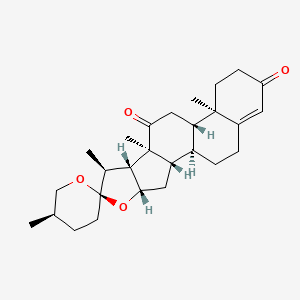
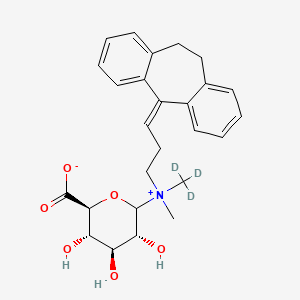





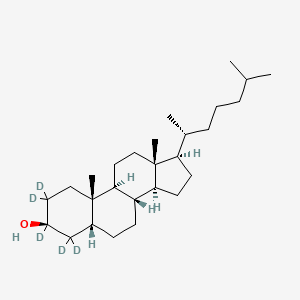
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)


